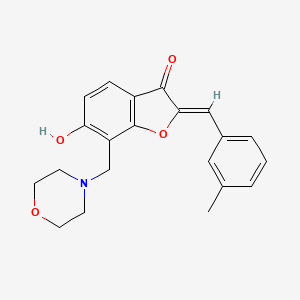

(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one” is a benzofuran derivative . It has been studied for its potential as an anticancer agent, particularly against non-small cell lung carcinoma A549 and NCI-H23 cell lines .

Synthesis Analysis

The synthesis of this compound has been reported in the context of developing novel antitumor agents . The study involved the synthesis and in vitro biological assessment of two sets of 3-methylbenzofurans and 3-(morpholinomethyl)benzofurans .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases . It is a complex structure with a benzofuran backbone and additional functional groups.Scientific Research Applications

Vasorelaxant Agents

A study synthesized benzofuran-morpholinomethyl-pyrazoline hybrids, closely related to the compound of interest, and evaluated their vasorelaxant properties. These compounds demonstrated significant vasodilation in isolated thoracic aortic rings of rats, with some showing superior activity compared to prazocin, a standard vasorelaxant. This suggests potential applications in cardiovascular research and therapies targeting vascular tone regulation (Hassan et al., 2014).

Synthetic Methodologies

Another aspect of research involves the development of synthetic methodologies for related compounds. For instance, the synthesis of benzofuran derivatives through aminomethylation reactions and their potential applications in various chemical transformations has been documented. Such methodologies can be crucial for the synthesis of pharmacologically relevant compounds (Zinner & Ruthe, 1975).

Antioxidant and Antitumor Activities

Compounds structurally similar to the one have been isolated from natural sources and evaluated for their biological activities. For example, new benzofurans from Gastrodia elata exhibited potent DNA topoisomerases I and II inhibitory activities, indicating potential applications in cancer research and therapy due to their ability to modulate DNA replication and cell division (Lee et al., 2007).

Corrosion Inhibition

The compound and its derivatives have been studied for their potential as corrosion inhibitors. Schiff bases related to the compound showed high efficiency in inhibiting mild steel corrosion, indicating applications in materials science and engineering to enhance the longevity and durability of metal structures (Jamil et al., 2018).

Future Directions

properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(3-methylphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-14-3-2-4-15(11-14)12-19-20(24)16-5-6-18(23)17(21(16)26-19)13-22-7-9-25-10-8-22/h2-6,11-12,23H,7-10,13H2,1H3/b19-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMBQOMDXXPTPD-UNOMPAQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2383735.png)

![Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate](/img/structure/B2383738.png)

![1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2383740.png)

![2-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2383746.png)

![2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/no-structure.png)

![2-[2-(tert-butyl)-4-bromophenoxy]-N-cyclopentylacetamide](/img/structure/B2383748.png)